4,5-Dimethyl-1H-pyrazol-1-amine
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Overview
Description
4,5-Dimethyl-1H-pyrazol-1-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethyl-1H-pyrazol-1-amine can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For instance, the reaction of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under reflux conditions yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction efficiency and yield. For example, the use of iron or ruthenium catalysts in dehydrogenative coupling reactions has been reported to produce pyrazole derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-1H-pyrazol-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and substituted pyrazoles with various functional groups .
Scientific Research Applications
4,5-Dimethyl-1H-pyrazol-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research has shown its potential in developing anti-tubercular and antimalarial agents.
Industry: It is utilized in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-1H-pyrazol-1-amine involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it binds to the active site of the enzyme LmPTR1, inhibiting its function and leading to the death of the parasite . The compound’s structure allows it to fit into the enzyme’s pocket, disrupting its normal activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Similar in structure but lacks the amino group at the 1-position.
4-Methyl-1H-pyrazol-1-amine: Similar but has only one methyl group at the 4-position.
1H-Pyrazol-1-amine: The parent compound without any methyl substitutions.
Uniqueness
4,5-Dimethyl-1H-pyrazol-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at the 4 and 5 positions enhances its stability and reactivity compared to its analogs .
Properties
CAS No. |
830321-32-9 |
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Molecular Formula |
C5H9N3 |
Molecular Weight |
111.15 g/mol |
IUPAC Name |
4,5-dimethylpyrazol-1-amine |
InChI |
InChI=1S/C5H9N3/c1-4-3-7-8(6)5(4)2/h3H,6H2,1-2H3 |
InChI Key |
RMTCEXYAYQPKJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)N)C |
Origin of Product |
United States |
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